molecular formula C7H9BrN2O B13574504 (2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol

(2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol

Cat. No.: B13574504
M. Wt: 217.06 g/mol
InChI Key: YZPAIVRGYIBAIU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol is a chemical compound that features an amino group and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and glycine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product isolation is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Ethanol, methanol, dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines.

Scientific Research Applications

(2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired effects.

Comparison with Similar Compounds

Similar Compounds

    (2s)-2-Amino-2-(3-chloropyridin-4-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (2s)-2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol: Contains a fluorine atom in place of bromine.

    (2s)-2-Amino-2-(3-iodopyridin-4-yl)ethan-1-ol: Features an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2s)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(2S)-2-amino-2-(3-bromopyridin-4-yl)ethanol

InChI

InChI=1S/C7H9BrN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m1/s1

InChI Key

YZPAIVRGYIBAIU-SSDOTTSWSA-N

Isomeric SMILES

C1=CN=CC(=C1[C@@H](CO)N)Br

Canonical SMILES

C1=CN=CC(=C1C(CO)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.